molecular formula C10H6S2 B151619 thieno[2,3-f][1]benzothiole CAS No. 267-65-2

thieno[2,3-f][1]benzothiole

Cat. No.: B151619
CAS No.: 267-65-2
M. Wt: 190.3 g/mol
InChI Key: URMVZUQDPPDABD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzo[1,2-b:4,5-b’]dithiophene (BDT) is primarily used in the field of organic solar cells (OSCs) and plays a crucial role in these polymer materials . It is a key building block for high-performance small molecule-based photovoltaic devices .

Mode of Action

BDT-based acceptors are isomers with different orientations of the thiophene rings on the backbone . The different molecular configurations and electron cloud distributions of the isomers have completely different optical properties and various electrochemical energy levels . These differences in electron/hole mobilities and packing modes lead to distinct fill factors and short-circuit currents, affecting the power conversion efficiencies (PCEs) of the final devices .

Biochemical Pathways

BDT plays a significant role in the development of new active layer materials for polymer solar cells (PSCs) . The molecular and packing structures of organic semiconductors play crucial roles in determining their charge carrier mobilities in organic field-effect transistors (OFETs) . The functionalization of BDT with thiacycles tunes the packing, molecular orientation, and semiconducting properties .

Result of Action

The use of BDT in organic solar cells has led to significant breakthroughs in bulk-heterojunction (BHJ)-based OSCs with power conversion efficiencies (PCEs) of over 17% . The different molecular configurations and electron cloud distributions of the isomers lead to distinct fill factors and short-circuit currents, affecting the PCEs of the final devices .

Action Environment

The performance of organic solar cells (OSCs) from BDT-based copolymers can be significantly affected by environmental factors . For instance, the position of the sulfur atoms and size of the thiacycles can correlate the transport properties in the thin-film state . Additionally, side-chain engineering and radical conjugated polymer additives can be used to reduce the non-radiative energy loss, thus improving the performance of OSCs from BDT-based polymer donors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[1,2-b:4,5-b’]dithiophene can be synthesized through various methods. One common approach involves the direct (hetero)arylation polymerization (DHAP) of a monobrominated benzo[1,2-b:4,5-b’]dithiophene monomer using the Herrmann–Beller catalyst with a tertiary phosphine . Another method includes a two-step, one-pot synthesis from alkyllithium or alkyl Grignard reagents . These methods provide good yields and well-defined polymers with minimal defects.

Industrial Production Methods: In industrial settings, the synthesis of benzo[1,2-b:4,5-b’]dithiophene often involves scalable methods such as Stille coupling reactions. This method is used to prepare polymers with high molecular weights and desirable electronic properties . The industrial production focuses on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Benzo[1,2-b:4,5-b’]dithiophene is often compared with similar compounds such as dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) and benzo[1,2-d:4,3-d’]bis(thiazole)-4,5-dione . These compounds share similar electronic properties but differ in their molecular structures and conjugation lengths. For example, DTBDT has a larger coplanar core and extended conjugation length, making it a more promising building block for polymer photovoltaic donor materials . The unique planar structure of benzo[1,2-b:4,5-b’]dithiophene, however, provides better π-π stacking and electron delocalization, which are advantageous for charge transport .

Similar Compounds

  • Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT)
  • Benzo[1,2-d:4,3-d’]bis(thiazole)-4,5-dione
  • PBDB-T
  • PF5-Y5

Benzo[1,2-b:4,5-b’]dithiophene stands out due to its unique combination of stability, electronic properties, and ease of synthesis, making it a valuable compound in the field of organic electronics.

Properties

IUPAC Name

thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVZUQDPPDABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=C(C=C21)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455379
Record name Benzo[1,2-b:4,5-b']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-65-2
Record name Benzo[1,2-b:4,5-b']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzo[1,2-b:4,5-b']dithiophene?

A1: The molecular formula of Benzo[1,2-b:4,5-b']dithiophene is C10H6S2, and its molecular weight is 190.26 g/mol.

Q2: What spectroscopic data is available for characterizing Benzo[1,2-b:4,5-b']dithiophene?

A2: Researchers commonly utilize UV-Vis absorption and emission spectroscopy to study the optical properties of BDT and its derivatives. [, , , , , , , , , ] Cyclic voltammetry is frequently employed to determine the electrochemical properties, specifically the HOMO and LUMO energy levels. [, , , , ] These techniques help understand the electronic structure and its implications for applications like organic solar cells.

Q3: How does the introduction of phenyl and styryl groups, as well as thieno-annulation, affect the properties of Benzo[1,2-b:4,5-b']dithiophene?

A3: Studies show that adding phenyl and styryl groups, along with thieno-annulation, influences the π-conjugation of BDT derivatives. [] These modifications were found to impact both the absorption and emission spectra, indicating alterations in the electronic structure.

Q4: Can you elaborate on the phase behavior of Benzo[1,2-b:4,5-b']dithiophene and its derivatives?

A4: Research using differential scanning calorimetry (DSC) revealed that some BDT derivatives, particularly thieno-annulated higher homologs, exhibit solid-solid (crystalline-crystalline) phase transitions. [] This phase behavior is crucial for understanding charge transport properties in different temperature ranges.

Q5: How does the choice of substituents on the Benzo[1,2-b:4,5-b']dithiophene core affect its solubility and stability?

A5: Research indicates that introducing various substituents on the BDT core significantly influences both the solubility and thermal stability of the resulting molecules. [, ] For instance, alkoxyphenyl-substituted BDT derivatives were found to exhibit good thermal stability, with a 5% weight loss temperature exceeding 400°C. []

Q6: How does the choice of solvent and processing conditions impact the performance of Benzo[1,2-b:4,5-b']dithiophene-based devices?

A6: Studies show that the choice of solvent and processing parameters, like annealing temperature, can significantly influence the morphology and performance of BDT-based devices, particularly organic solar cells. [, , ] For example, using 1-chloronapthalene as an additive during the processing of a BDT-benzoxadiazole copolymer led to a notable increase in power conversion efficiency. []

Q7: What is the potential of Benzo[1,2-b:4,5-b']dithiophene in organic photovoltaics (OPVs)?

A7: BDT has emerged as a promising building block for electron-donating materials in OPVs. [, , , , , ] Researchers have achieved power conversion efficiencies exceeding 8% with BDT-based small molecules in organic solar cells. [, ] The tunable energy levels and strong absorption properties of BDT derivatives make them ideal candidates for further exploration in OPV applications.

Q8: How does the performance of Benzo[1,2-b:4,5-b']dithiophene-based organic field-effect transistors (OFETs) compare to other organic semiconductors?

A8: Studies show that BDT derivatives, particularly those with specific substitutions and packing structures, can exhibit promising charge carrier mobilities in OFETs. [, , ] For example, a β-methylthionated BDT derivative with a rubrene-like “pitched” π-stacking displayed higher mobility than its α-counterpart in single-crystal OFETs. [] This highlights the potential of BDT-based materials for OFET applications.

Q9: How does the incorporation of fluorine atoms impact the properties and performance of Benzo[1,2-b:4,5-b']dithiophene-based polymers?

A9: Studies reveal that incorporating fluorine atoms into the polymer backbone or side chains of BDT-based polymers can significantly affect their optoelectronic properties and performance in organic solar cells. [, , ] For example, a polymer containing both BDT and 6,7-difluoro-2,3-dihexylquinoxaline units exhibited a band gap of 1.79 eV and a power conversion efficiency of 0.39%. []

Q10: What is the significance of two-dimensional conjugation in Benzo[1,2-b:4,5-b']dithiophene-based polymers for photovoltaic applications?

A10: Research has shown that incorporating two-dimensional conjugation into BDT-based polymers can significantly enhance their performance in organic solar cells. [] This design strategy can lead to improved charge carrier mobilities, enhanced light absorption, and more favorable morphologies in blend films, ultimately resulting in higher power conversion efficiencies.

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